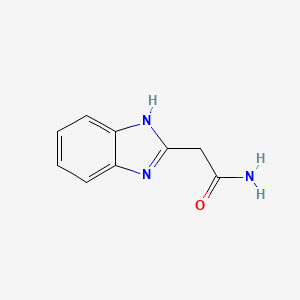

1H-Benzimidazole-2-acetamide

Descripción general

Descripción

1H-Benzimidazole-2-acetamide is a heterocyclic organic compound that features a benzimidazole ring fused with an acetamide group. This compound is known for its diverse biological activities and is a significant scaffold in medicinal chemistry. The benzimidazole ring is a fused bicyclic structure consisting of a benzene ring and an imidazole ring, which contributes to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-2-acetamide can be synthesized through various methods. One common approach involves the cyclization of o-phenylenediamine with acetic acid derivatives. The reaction typically requires acidic or basic conditions to facilitate the cyclization process. For instance, the use of polyphosphoric acid or sulfuric acid can promote the formation of the benzimidazole ring.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalysts to enhance the reaction efficiency. Catalysts such as copper(I) iodide and l-proline have been employed to facilitate the coupling of aqueous ammonia with 2-iodoacetanilides, followed by cyclization under acidic conditions .

Análisis De Reacciones Químicas

Route 1: Reacylation of Methylbenzimidazol-2-yl Carbamate

Methylbenzimidazol-2-yl carbamate reacts with glacial acetic acid under reflux (117°C for 8 hours) to yield N-(1H-benzimidazol-2-yl) acetamide (98% yield) . The mechanism involves:

-

Nucleophilic attack by acetic acid on the carbamate, forming a salt-like intermediate.

-

Decarboxylation to generate 2-aminobenzimidazole.

Route 2: One-Pot Reaction with Trichloroacetyl Isocyanate

A two-component reaction between 1,2-phenylenediamine derivatives and trichloroacetyl isocyanate produces 1H-benzimidazole-2-acetamide derivatives under mild conditions . Computational studies (M062X/6-311G(d,p)) confirm the isoenergetic nature of intermediates .

Azo Coupling Reactions

This compound participates in azo coupling to form bioactive derivatives:

Reacylation with Carboxylic Acids

This compound undergoes reacylation with aliphatic/aromatic carboxylic acids to form substituted amides:

General Procedure

-

Reactants : this compound + RCOOH (R = alkyl/aryl).

-

Conditions : Reflux in excess carboxylic acid (e.g., butyric acid at 153°C for 5 hours) .

-

Outcome : Substituted 2-acylamidobenzimidazoles (e.g., N-(1H-benzimidazol-2-yl) benzamide ) .

| Carboxylic Acid | Product | Yield |

|---|---|---|

| Acetic acid | N-(1H-benzimidazol-2-yl) acetamide | 98% |

| Benzoic acid | N-(1H-benzimidazol-2-yl) benzamide | 51.6% |

Steric hindrance from bulky substituents reduces yields (e.g., 12.9% for 2-aminobenzimidazole benzoate) .

Alkylation and Functionalization

The benzimidazole nitrogen and acetamide group enable further alkylation:

N-Alkylation

-

Reactants : this compound + alkyl halides.

-

Products : N-Alkylated derivatives (e.g., 1-heptyl-2-(p-methoxyphenyl)-1H-benzimidazole-2-acetamide ) with enhanced antiproliferative activity (IC₅₀ = 16.38 μM against MDA-MB-231 cells) .

Biological Activity and Mechanistic Insights

This compound derivatives exhibit:

-

Antiproliferative Activity : N-Alkylated derivatives show IC₅₀ values of 16.38–100 μM against breast cancer cells .

-

Antimicrobial Action : Azo derivatives inhibit Staphylococcus aureus (MIC = 4 μg/mL).

-

Neuroprotective Effects : Derivatives reduce oxidative stress markers (e.g., lipid peroxidation by 42%) via PPARγ-mediated pathways .

Computational and Mechanistic Studies

Aplicaciones Científicas De Investigación

Anticancer Activity

1H-Benzimidazole-2-acetamide and its derivatives have demonstrated promising anticancer properties. Research indicates that certain benzimidazole derivatives exhibit potent antiproliferative activity against various cancer cell lines. For instance, compound 2g was found to have significant inhibitory effects on the MDA-MB-231 breast cancer cell line, with minimal inhibitory concentration (MIC) values indicating strong antibacterial properties as well . The ability of these compounds to inhibit cancer cell proliferation is attributed to their interaction with specific molecular targets involved in cancer progression.

Antimicrobial Properties

The antimicrobial efficacy of this compound derivatives has been extensively studied. These compounds have shown activity against a range of bacteria and fungi. For example, compounds derived from benzimidazole exhibited MIC values of 8 µg/mL against Staphylococcus aureus and Streptococcus faecalis, showcasing their potential as effective antibacterial agents . Additionally, some derivatives have shown moderate antifungal activity against pathogens such as Candida albicans and Aspergillus niger.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound derivatives, particularly in models of neurodegeneration induced by ethanol. Research demonstrated that these compounds could ameliorate oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases. For instance, treatment with specific benzimidazole acetamide derivatives significantly reduced pro-inflammatory markers and improved cognitive function in experimental models . This suggests their potential utility in treating conditions like Alzheimer's disease.

Anti-inflammatory Activity

The anti-inflammatory properties of benzimidazole derivatives have also been highlighted in various studies. Compounds synthesized from this compound have shown significant inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation processes. In one study, certain derivatives exhibited COX-2 inhibition comparable to standard anti-inflammatory drugs like indomethacin . This positions these compounds as potential candidates for developing new anti-inflammatory therapies.

Antiviral Activity

Benzimidazole derivatives, including this compound, have shown antiviral activities against several viruses. Compounds with specific substituents at the C-5 position have demonstrated effectiveness against coxsackieviruses and echoviruses, indicating their potential role in antiviral drug development . The mechanism of action often involves interference with viral replication processes.

Antidiabetic Effects

Some studies suggest that benzimidazole derivatives may possess antidiabetic properties, potentially through mechanisms involving glucose metabolism regulation and insulin sensitivity enhancement. The structural characteristics of these compounds allow them to interact with various biological targets related to glucose homeostasis .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 1H-Benzimidazole-2-acetamide involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It also interferes with DNA synthesis and repair processes, leading to cell cycle arrest and apoptosis in cancer cells. The pathways involved include the inhibition of tubulin polymerization and the disruption of microtubule dynamics .

Comparación Con Compuestos Similares

Benzimidazole: The parent compound, which lacks the acetamide group.

2-Methylbenzimidazole: A derivative with a methyl group at the 2-position.

5,6-Dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions.

Uniqueness: 1H-Benzimidazole-2-acetamide is unique due to its acetamide group, which enhances its solubility and bioavailability. This structural modification also contributes to its diverse biological activities, making it a versatile compound in medicinal chemistry .

Actividad Biológica

1H-Benzimidazole-2-acetamide is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article reviews the pharmacological properties, synthesis methods, and biological activities of this compound, with a focus on its potential therapeutic applications.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives, including this compound, have garnered significant attention due to their broad spectrum of biological activities. These compounds have been shown to possess antibacterial, antiviral, antifungal, anticancer, and anti-inflammatory properties . The structural versatility of benzimidazole allows for various substitutions that enhance its pharmacological profiles.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of benzimidazole with acetic anhydride or acetyl chloride in the presence of a base. The general reaction can be summarized as follows:

This method allows for the introduction of the acetamide group at the 2-position of the benzimidazole ring, which is crucial for its biological activity.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies indicate that it exhibits activity against various Gram-positive and Gram-negative bacteria. For instance, compounds derived from benzimidazole scaffolds have shown minimum inhibitory concentrations (MIC) in the range of 6.25 to 12.5 µmol/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µmol/mL) | Activity Against |

|---|---|---|

| This compound | 6.25 - 12.5 | Staphylococcus aureus, E. coli |

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. A study reported that derivatives showed IC50 values indicating effective cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells . The mechanism involves inducing apoptosis in cancer cells, which is crucial for therapeutic efficacy.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 25.72 ± 3.95 | MCF-7 |

Anti-inflammatory Activity

The anti-inflammatory effects of benzimidazole derivatives are also noteworthy. Compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. For example, some derivatives exhibited COX-2 inhibition with IC50 values as low as , indicating significant anti-inflammatory potential .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. Substituents at various positions on the benzimidazole ring can enhance or diminish its activity. For instance:

- Substituents at the 2-position : Modifications here have been associated with increased anticancer and antimicrobial activities.

- Acetamide group : The presence of this group is critical for enhancing solubility and bioavailability.

Case Studies

Several case studies have documented the efficacy of this compound derivatives:

- Anticancer Study : A derivative was tested in vivo on tumor-bearing mice, showing significant suppression of tumor growth compared to control groups.

- Antimicrobial Efficacy : A series of synthesized benzimidazole derivatives were evaluated against clinical strains of bacteria, demonstrating superior activity compared to standard antibiotics like ciprofloxacin.

Propiedades

IUPAC Name |

2-(1H-benzimidazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-8(13)5-9-11-6-3-1-2-4-7(6)12-9/h1-4H,5H2,(H2,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRDCKXOEFPOCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10209623 | |

| Record name | 1H-Benzimidazole-2-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60792-56-5 | |

| Record name | 1H-Benzimidazole-2-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60792-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole-2-acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060792565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole-2-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-benzimidazole-2-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.